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Compound of Interest

Compound Name: 1,1-Dichloro-1-heptene

Cat. No.: B15480811 Get Quote

An In-depth Technical Guide to 1,1-Dichloro-1-
heptene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1,1-Dichloro-1-heptene is a chlorinated alkene with the chemical formula C₇H₁₂Cl₂. As a

member of the geminal dihaloalkene family, it serves as a versatile synthetic intermediate in

organic chemistry. The presence of the dichlorovinyl group allows for a variety of chemical

transformations, making it a valuable building block for the synthesis of more complex

molecules. This technical guide provides a comprehensive overview of the chemical structure,

properties, synthesis, and spectral characterization of 1,1-Dichloro-1-heptene.

Chemical Structure and Properties
The structure of 1,1-Dichloro-1-heptene features a seven-carbon chain with a double bond at

the first carbon, to which two chlorine atoms are attached.

Molecular Structure:

Systematic IUPAC Name: 1,1-dichlorohept-1-ene[1]

CAS Registry Number: 32363-95-4[1]
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Physical and Chemical Properties
Experimentally determined physical properties for 1,1-Dichloro-1-heptene are not readily

available in the literature. The following table summarizes computed properties and key

identifiers.

Property Value Source

Molecular Formula C₇H₁₂Cl₂ PubChem[1]

Molecular Weight 167.07 g/mol PubChem[1]

XLogP3 4.6 PubChem (Computed)[1]

Hydrogen Bond Donor Count 0 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
0 PubChem (Computed)[1]

Rotatable Bond Count 4 PubChem (Computed)[1]

Exact Mass 166.0316058 Da PubChem (Computed)[1]

Monoisotopic Mass 166.0316058 Da PubChem (Computed)[1]

Topological Polar Surface Area 0 Å² PubChem (Computed)[1]

Heavy Atom Count 9 PubChem (Computed)[1]

Synthesis of 1,1-Dichloro-1-heptene
While a specific, detailed experimental protocol for the synthesis of 1,1-Dichloro-1-heptene is

not widely published, a common and effective method for the preparation of 1,1-

dichloroalkenes is the Wittig-type reaction of an aldehyde with triphenylphosphine and carbon

tetrachloride.

Experimental Protocol: Synthesis from Heptanal
This protocol is a generalized procedure based on established methods for the synthesis of

1,1-dichloroalkenes.

Materials:
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Heptanal

Triphenylphosphine (PPh₃)

Carbon tetrachloride (CCl₄)

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Inert gas (Argon or Nitrogen)

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,

etc.)

Magnetic stirrer and heating mantle

Apparatus for extraction and purification (separatory funnel, rotary evaporator, distillation

setup)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas.

Reagent Addition: Triphenylphosphine (2.0 equivalents) is dissolved in anhydrous

dichloromethane. The solution is cooled in an ice bath.

A solution of heptanal (1.0 equivalent) and carbon tetrachloride (2.0 equivalents) in

anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution

under an inert atmosphere.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then gently refluxed. The progress of the reaction should be monitored by

thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting residue, containing the product and triphenylphosphine oxide, is

triturated with a non-polar solvent such as pentane or hexane to precipitate the

triphenylphosphine oxide. The solid is removed by filtration. The filtrate is concentrated, and

the crude product is purified by vacuum distillation to yield 1,1-Dichloro-1-heptene.

Logical Workflow for Synthesis:

Reactants

Reaction
Work-up & Purification

Heptanal

Reaction in
DichloromethaneTriphenylphosphine (PPh3)

Carbon Tetrachloride (CCl4)

Solvent Evaporation Trituration with Hexane Filtration Vacuum Distillation 1,1-Dichloro-1-heptene

Click to download full resolution via product page

Synthesis workflow for 1,1-Dichloro-1-heptene.

Spectral Data
Mass Spectrometry
The mass spectrum of 1,1-Dichloro-1-heptene is characterized by the presence of isotopic

peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

GC-MS Data:

Instrument: JEOL JMS-D-3000

Ionization: Electron Impact (EI)
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Top 5 Peaks (m/z): 70, 42, 55, 57, 109[1]

The fragmentation pattern of chlorinated alkenes often involves the loss of chlorine atoms and

cleavage of the alkyl chain. The presence of two chlorine atoms will result in characteristic M,

M+2, and M+4 isotopic patterns for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 1,1-Dichloro-1-heptene is not available. However, the expected

chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

The vinyl proton (=CH-) is expected to appear as a triplet in the range of δ 5.5-6.5 ppm,

coupled to the adjacent methylene group.

The methylene group adjacent to the double bond (-CH₂-C=) would likely resonate around δ

2.0-2.5 ppm as a quartet.

The other methylene groups of the pentyl chain would appear as multiplets between δ 1.2-

1.6 ppm.

The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm.

¹³C NMR (Predicted):

The dichlorinated carbon of the double bond (C=CCl₂) is expected in the δ 125-140 ppm

region.

The other carbon of the double bond (=CH-) would likely appear between δ 120-130 ppm.

The carbons of the alkyl chain would resonate in the typical aliphatic region of δ 14-40 ppm.

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:

C-H stretch (alkane): 2850-3000 cm⁻¹
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C=C stretch: Approximately 1600-1650 cm⁻¹ (the intensity may be weak due to the

substitution pattern)

=C-H stretch: Around 3000-3100 cm⁻¹

C-Cl stretch: 600-800 cm⁻¹ (strong)

Reactivity and Applications
The dichlorovinyl group in 1,1-Dichloro-1-heptene is a key functional handle for various

organic transformations, including:

Suzuki and Stille Cross-Coupling Reactions: The vinyl chlorides can participate in palladium-

catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Lithiation and Subsequent Reactions: Treatment with strong bases like organolithium

reagents can lead to the formation of a lithium acetylide, which can then be reacted with

various electrophiles.

Reduction: The double bond can be hydrogenated to yield 1,1-dichloroheptane.

These reactions make 1,1-dichloro-1-heptene a useful precursor for the synthesis of a variety

of organic compounds, including substituted alkynes, complex alkenes, and saturated

chlorinated hydrocarbons.

Safety and Handling
Chlorinated hydrocarbons should be handled with care in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn at all times. These compounds can be harmful if inhaled, ingested, or

absorbed through the skin. They may also be irritating to the eyes and respiratory system. It is

important to consult the Safety Data Sheet (SDS) for specific handling and disposal

information.

General Hazard Relationship:
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Routes of Exposure

Potential Hazards

1,1-Dichloro-1-heptene
(Chlorinated Hydrocarbon)

InhalationIngestion Dermal Contact

Environmental HazardSkin/Eye IrritationSystemic Toxicity

Click to download full resolution via product page

Potential hazards associated with 1,1-Dichloro-1-heptene.

Conclusion
1,1-Dichloro-1-heptene is a valuable chemical intermediate with potential applications in

various fields of organic synthesis. While detailed experimental data on its physical properties

are scarce, its synthesis and spectral characteristics can be reliably predicted based on

established chemical principles and data from related compounds. Further research into the

specific properties and reactivity of this compound would be beneficial for expanding its utility in

synthetic chemistry. Researchers and professionals should handle this compound with

appropriate safety precautions due to the general hazards associated with chlorinated

hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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